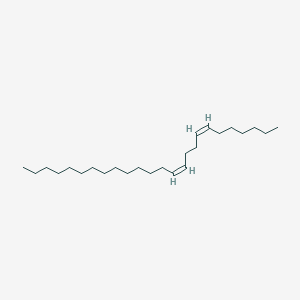

7(Z),11(Z)-Pentacosadiene

Vue d'ensemble

Description

Unsaturated, long-chain hydrocarbons are found on the cuticles of insects and can act as pheromones. In mature Drosophila melanogaster, certain cuticular hydrocarbons are sexually dimorphic: males synthesize 23- and 25-C monoenes and females produce 27- and 29-C dienes. Each of these lipids plays specific roles in regulating male sexual behavior, with dienes stimulating courtship. 7(Z),11(Z)-Pentacosadiene is a 25-C hydrocarbon that is found in low abundance on cuticles of mature Drosophila females. Depletion of a female-specific elongase (eloF), which leads to an increase in this compound along with a parallel decrease in 7,11-nonacosadiene, significantly reduces copulation in Drosophila. This raises the possibility that this compound may act as an anti-aphrodisiac.

Activité Biologique

7(Z),11(Z)-Pentacosadiene is a polyunsaturated hydrocarbon with the molecular formula C25H48, characterized by two double bonds located at the 7th and 11th carbon positions in the Z configuration. This compound is primarily found in the cuticular hydrocarbons of insects, particularly in Drosophila melanogaster , where it plays significant roles in communication and mating behaviors.

Pheromone Signaling and Mating Behavior

Research indicates that this compound functions as a pheromone and may act as an anti-aphrodisiac in certain insect species. Its presence on the cuticles of female fruit flies suggests a critical role in influencing male courtship behavior. Studies have shown that mature female Drosophila produce higher levels of this compound compared to males, which may affect mating dynamics by inhibiting male courtship when present in significant amounts.

The exact mechanism by which this compound influences reproduction is still under investigation. One hypothesis posits that it disrupts pheromone signaling pathways crucial for insect communication and mating behavior. For example, depleting a female-specific enzyme responsible for synthesizing longer-chain hydrocarbons, including this compound, leads to decreased copulation frequency among Drosophila .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7(Z),11(Z)-Heptacosadiene | C27H50 | Shorter carbon chain; affects insect behavior differently. |

| 9(Z),12(Z)-Octadecadienoic Acid | C18H32 | Essential fatty acid important for human health. |

| 9(Z),12(Z),15(Z)-Octadecatrienoic Acid | C18H30 | Known as alpha-linolenic acid; plays a role in cardiovascular health. |

These comparisons highlight the unique positioning of this compound within the category of polyunsaturated hydrocarbons and its specific effects on insect behavior.

Case Studies

-

Drosophila Mating Behavior Study :

- A study investigated the effects of varying concentrations of this compound on male Drosophila responses during courtship.

- Results indicated that higher concentrations significantly reduced male courtship behaviors, supporting the hypothesis of its anti-aphrodisiac properties.

- Genetic Basis of Pheromone Differences :

Behavioral Assays

Behavioral assays have demonstrated that male Drosophila exhibit specific responses to cuticular hydrocarbons, including this compound. These assays measure male attraction and courtship intensity when exposed to different concentrations of this compound, providing insights into its role as a signaling molecule .

Applications De Recherche Scientifique

Biochemical Research

Role in Insect Communication:

7(Z),11(Z)-Pentacosadiene is predominantly found in the cuticular hydrocarbons of insects, especially fruit flies (Drosophila melanogaster). These hydrocarbons play a critical role in pheromone signaling, influencing mating behaviors and other social interactions among insects. Research indicates that this compound may act as an anti-aphrodisiac , inhibiting male courtship behavior when present in higher concentrations on female cuticles .

Case Study: Drosophila melanogaster

- Observation: Mature female Drosophila produce higher levels of this compound compared to males.

- Impact: The presence of this compound is hypothesized to disrupt male pheromone signaling, affecting mating success and frequency .

Ecological Significance

Influence on Mating Behavior:

Studies have shown that varying concentrations of this compound can elicit specific behavioral responses in male fruit flies. This interaction underscores its potential role as a signaling molecule within ecological contexts, particularly in sexual selection and reproductive strategies .

Behavioral Studies:

- Experiment: Male responses to females with altered levels of this compound were observed.

- Findings: Males exhibited increased aggression towards females with masculinized pheromonal profiles, indicating a complex interplay between chemical cues and behavioral responses .

Synthetic Applications

Synthesis Methods:

The synthesis of this compound can be achieved through various chemical methods, allowing for its production in different purities and quantities suitable for research applications. Understanding these synthesis techniques is crucial for producing this compound for experimental use .

Future Research Directions

Further investigations are needed to elucidate the exact mechanisms by which this compound influences insect behavior. Potential areas for future research include:

- The biochemical pathways involved in its synthesis.

- The ecological consequences of its presence on insect populations.

- Its potential applications in pest control strategies by manipulating pheromone signaling pathways.

Propriétés

IUPAC Name |

(7Z,11Z)-pentacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWXEURPGIPNW-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.